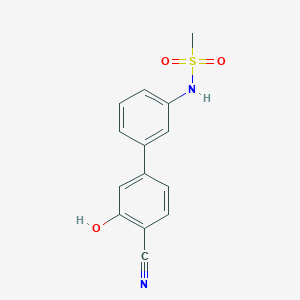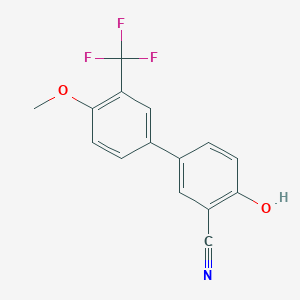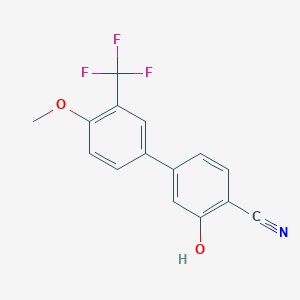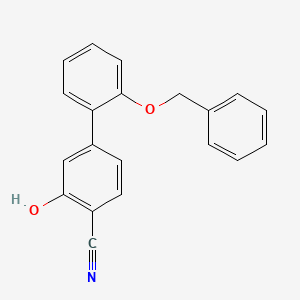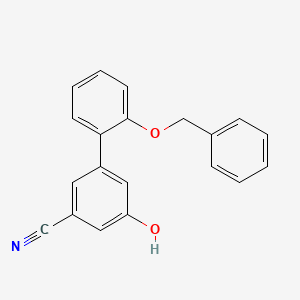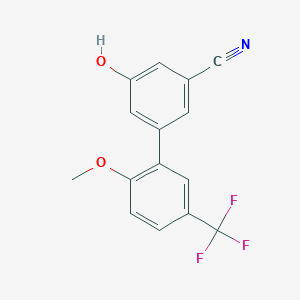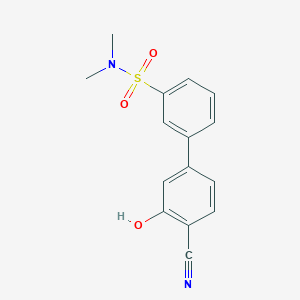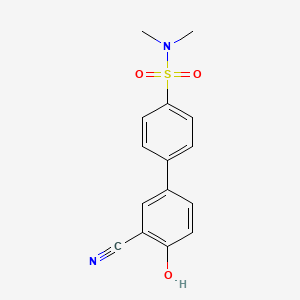
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-CN-5-DMS-PP) is a chemical compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2018, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-CN-5-DMS-PP has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme β-glucosidase, which is involved in the breakdown of carbohydrates. It has also been used as a reagent in peptide synthesis, as it has been shown to be capable of forming stable amide bonds with amino acids. In addition, 3-CN-5-DMS-PP has been studied for its potential use in the synthesis of pharmaceuticals, as it has been found to be capable of forming stable ester bonds with carboxylic acids.
Mécanisme D'action
The mechanism of action of 3-CN-5-DMS-PP is not yet fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is likely due to the presence of the reducing agent, sodium cyanoborohydride, in the synthesis of 3-CN-5-DMS-PP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-DMS-PP have not been extensively studied. However, it has been found to be capable of forming stable amide and ester bonds with amino acids and carboxylic acids, respectively. This suggests that 3-CN-5-DMS-PP may be capable of altering the structure of proteins and other macromolecules. In addition, 3-CN-5-DMS-PP has been found to be a substrate for the enzyme β-glucosidase, suggesting that it may be capable of influencing the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
3-CN-5-DMS-PP has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, as it can be produced through a simple reductive amination reaction. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively inexpensive to purchase, making it a cost-effective reagent for laboratory experiments.
On the other hand, 3-CN-5-DMS-PP also has several limitations. First, the mechanism of action of 3-CN-5-DMS-PP is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes. Second, the compound has not yet been extensively studied, so its effects on biological systems are not yet fully known. Finally, 3-CN-5-DMS-PP may be toxic in high concentrations, so it is important to use caution when handling the compound in laboratory experiments.
Orientations Futures
There are several potential future directions for the study of 3-CN-5-DMS-PP. First, further research is needed to better understand the mechanism of action of the compound. Second, further studies are needed to determine the effects of 3-CN-5-DMS-PP on biochemical and physiological processes. Third, more research is needed to determine the potential applications of 3-CN-5-DMS-PP in the synthesis of pharmaceuticals. Fourth, further studies are needed to determine the toxicity of 3-CN-5-DMS-PP in high concentrations. Finally, more research is needed to determine the potential uses of 3-CN-5-DMS-PP in other scientific fields, such as biotechnology and materials science.
Méthodes De Synthèse
3-CN-5-DMS-PP is synthesized through a process known as reductive amination. This process involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride. In the case of 3-CN-5-DMS-PP, the amine used is 2-N,N-dimethylsulfamoylphenyl, the ketone or aldehyde is 3-cyano-5-phenylphenol, and the reducing agent is sodium cyanoborohydride. The reaction of these three components yields 3-CN-5-DMS-PP as the product.
Propriétés
IUPAC Name |
2-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-14(15)12-7-11(10-16)8-13(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXRNWCIHDVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


